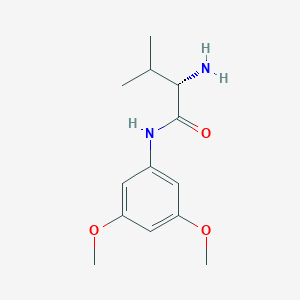
Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole
Overview
Description
Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole is a fluorinated heterocyclic compound known for its unique chemical properties. This compound is characterized by its high thermal stability, chemical resistance, and low refractive index, making it valuable in various industrial applications, particularly in the field of optics and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole can be synthesized through high-pressure polymerization techniques without the use of initiators . The process involves the polymerization of perfluorinated monomers under ultrahigh pressure conditions, resulting in the formation of amorphous copolymers .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized high-pressure reactors. These reactors facilitate the polymerization process, ensuring the formation of high-molecular-weight copolymers with desirable optical properties .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole primarily undergoes polymerization reactions. It can form copolymers with other perfluorinated monomers, such as perfluorovinyl ether and perfluoro-5-methyl-3,6-dioxanon-1-ene .
Common Reagents and Conditions: The polymerization of this compound typically requires high-pressure conditions and the absence of initiators . Common reagents used in these reactions include perfluorinated monomers and solvents like perfluorodecalin .
Major Products Formed: The major products formed from the polymerization of this compound are high-molecular-weight copolymers. These copolymers exhibit high optical transparency and low refractive indices, making them suitable for use in optical fibers and waveguides .
Scientific Research Applications
Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole has a wide range of scientific research applications. In the field of chemistry, it is used to create copolymers with unique optical properties, which are valuable in the development of optical fibers and integrated optical waveguides . In biology and medicine, its chemical resistance and thermal stability make it suitable for use in various biomedical devices and applications . Additionally, in the electronics industry, it is used to produce high-speed optoelectronic printed circuit boards .
Mechanism of Action
The mechanism by which Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole exerts its effects is primarily through its polymerization with other perfluorinated monomers. This process results in the formation of copolymers with unique optical and chemical properties . The molecular targets involved in this mechanism include the perfluorinated monomers and the high-pressure conditions required for polymerization .
Comparison with Similar Compounds
Similar Compounds:
- Perfluoro-5-Methyl-3,6-Dioxanon-1-Ene
- Perfluoro-Propyl Vinyl Ether
- Perfluoro-2,2-Dimethyl-1,3-Dioxole
Uniqueness: Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole is unique due to its high thermal stability, chemical resistance, and low refractive index. These properties make it particularly valuable in the development of optical fibers and waveguides, where high optical transparency and low refractive indices are essential .
Properties
IUPAC Name |
4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O2/c7-1-2(8)18-4(17-1,6(14,15)16)3(9,10)5(11,12)13 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTQSUDHSNOUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(O1)(C(C(F)(F)F)(F)F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
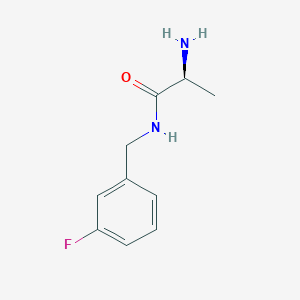

![2-[2-(Aminomethyl)piperidin-1-yl]ethan-1-ol](/img/structure/B3230520.png)
![[1-(pyridin-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3230525.png)
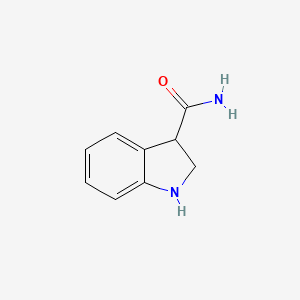
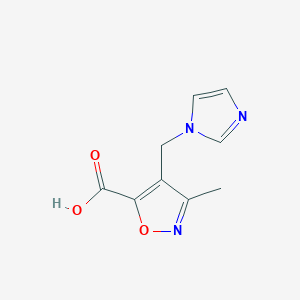
![1-Oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B3230535.png)
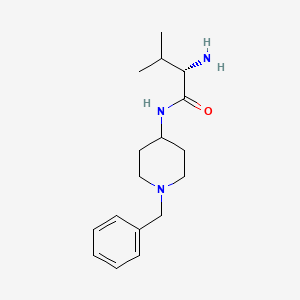

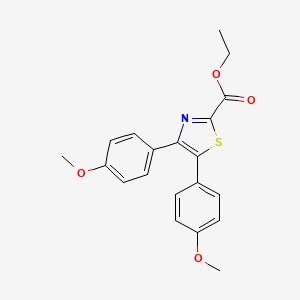
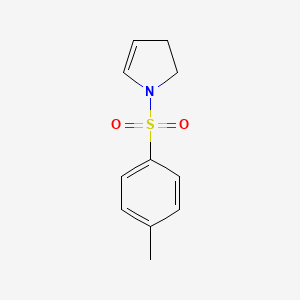
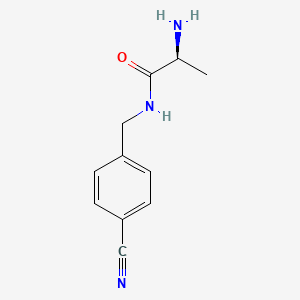
![(S)-2-Amino-3-methyl-1-(4-methyl-[1,4]diazepan-1-yl)-butan-1-one](/img/structure/B3230577.png)
